1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one
Overview
Description
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Diffraction Studies
1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one and related compounds have been explored in the context of heterocyclic design, particularly through X-ray diffraction studies. These studies aim to understand the structural properties and configurations of such compounds, which are crucial for their potential applications in various scientific fields, such as materials science and pharmaceuticals. Al’bov et al. (2004) conducted an X-ray diffraction study on 2-pyridones containing cycloalkane fragments, providing valuable insights into their crystal structures and molecular interactions, which could be applicable to understanding the structural aspects of this compound derivatives Al’bov, Mazina, Rybakov, Babaev, Chernyshev, & Aslanov, 2004.
Synthesis and Characterization
Research has also been directed towards the synthesis and characterization of pyridine derivatives, including compounds structurally related to this compound. For instance, El-Taweel and Elmaaty (2015) presented a novel one-pot synthesis method for functionally substituted pyridines from enaminoketones. This work highlights the synthetic accessibility of pyridine derivatives, which is essential for their application in chemical synthesis and drug development El-Taweel & Elmaaty, 2015.
Antibacterial Applications
Compounds with a structure similar to this compound have been investigated for their antibacterial properties. Shukla et al. (2019) synthesized a series of barbituric acid derivatives, including 5,5'-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], and evaluated their antibacterial activity against various bacterial strains. Such research underscores the potential antimicrobial applications of these compounds, which could lead to the development of new antibacterial agents Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019.
Properties
IUPAC Name |
1,6-dimethyl-4-(methylamino)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-2)5-8(11)10(6)3/h4-5,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMYTKYLIEARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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